Cas no 14061-20-2 (3-Hydroxy-1-methylquinolin-1-ium iodide)

3-Hydroxy-1-methylquinolin-1-ium iodide is a quaternary ammonium compound with a quinoline backbone, notable for its ionic character and potential applications in organic synthesis and photochemistry. The presence of the hydroxyl group enhances its reactivity, making it useful as an intermediate in the preparation of more complex heterocyclic systems. Its iodide counterion contributes to good solubility in polar solvents, facilitating its use in solution-phase reactions. The methylated nitrogen center imparts stability, while the conjugated quinoline structure may offer interesting electronic properties for studies in fluorescence or charge-transfer processes. This compound is typically handled under controlled conditions due to its ionic and potentially hygroscopic nature.
3-Hydroxy-1-methylquinolin-1-ium iodide structure
14061-20-2 structure
Product Name:3-Hydroxy-1-methylquinolin-1-ium iodide
CAS No:14061-20-2
MF:C10H10INO
MW:287.096974849701
CID:6790067
PubChem ID:44887437
Update Time:2025-09-27

3-Hydroxy-1-methylquinolin-1-ium iodide Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-1-methylquinolin-1-ium iodide
    • 1-methylquinolin-1-ium-3-ol;iodide
    • 14061-20-2
    • Inchi: 1S/C10H9NO.HI/c1-11-7-9(12)6-8-4-2-3-5-10(8)11;/h2-7H,1H3;1H
    • InChI Key: XBPAFJOISPNNAT-UHFFFAOYSA-N
    • SMILES: [I-].OC1=C[N+](C)=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 286.98071g/mol
  • Monoisotopic Mass: 286.98071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1Ų

3-Hydroxy-1-methylquinolin-1-ium iodide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0202LN-250mg
3-Hydroxy-1-methylquinolin-1-ium iodide
14061-20-2 97%
250mg
$247.00 2024-06-21

Additional information on 3-Hydroxy-1-methylquinolin-1-ium iodide

3-Hydroxy-1-methylquinolin-1-ium iodide: A Versatile Compound in Pharmaceutical Research

3-Hydroxy-1-methylquinolin-1-ium iodide, with the chemical formula C12H10INO and the CAS No. 14061-20-2, has emerged as a significant compound in the field of pharmaceutical chemistry. This quinoline derivative exhibits unique structural features that contribute to its biological activity and synthetic utility. The molecule contains a quinolin-1-ium core with a hydroxyl group at the 3-position and an iodide counterion, which are critical for its chemical reactivity and potential applications in drug development.

Recent studies have highlighted the structural versatility of 3-Hydroxy-1-methylquinolin-1-ium iodide in the design of targeted therapies. The quinoline scaffold is widely recognized for its ability to modulate various biological targets, including kinase inhibitors and antimicrobial agents. The presence of the hydroxyl group at the 3-position enhances the molecule's solubility and metabolic stability, making it a promising candidate for drug optimization.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of 3-Hydroxy-1-methylquinolin-1-ium iodide in the development of antibacterial agents. The compound's iodide counterion plays a crucial role in its interaction with microbial targets, particularly in the inhibition of Gram-positive bacteria. This finding underscores the importance of ionic interactions in the design of antimicrobial compounds.

Another significant area of research involves the synthetic applications of 3-Hydroxy-1-methylquinolin-1-ium iodide. The quinolin-1-ium core can be modified through various chemical reactions to generate a wide range of derivatives with diverse biological activities. For instance, electrophilic substitution reactions have been employed to introduce functional groups at the 4- and 5-positions of the quinoline ring, leading to the development of anti-inflammatory agents and antioxidant compounds.

Recent advancements in computational chemistry have further expanded the understanding of 3-Hydroxy-1-methylquinolin-1-ium iodide's potential. Molecular docking studies have revealed its ability to bind to protease enzymes involved in pathogen survival. This interaction could be leveraged to design protease inhibitors targeting virulence factors in infectious diseases.

The chemical stability of 3-Hydroxy-1-methylquinolin-1-ium iodide is another critical aspect of its utility. The iodide ion contributes to the molecule's electrophilic character, which is advantageous in radical reactions and electrophilic substitution processes. This property makes it a valuable intermediate in the synthesis of complex organic molecules.

Studies on cytotoxic activity have also shown that 3-Hydroxy-1-methylquinolin-1-ium iodide exhibits potential anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in human cancer cell lines. The hydroxyl group is believed to play a role in the molecule's ability to disrupt mitochondrial function, which is a key mechanism in apoptotic pathways.

The synthetic accessibility of 3-Hydroxy-1-methylquinolin-1-ium iodide has been a focus of recent organic chemistry research. Efficient methods for its preparation, such as electrophilic aromatic substitution and iodination reactions, have been developed to ensure its availability for drug discovery and biological studies. These synthetic routes are critical for the large-scale production of the compound for preclinical testing.

In the context of drug delivery systems, 3-Hydroxy-1-methylquinolin-1-ium iodide has shown promise as a prodrug carrier. The iodide counterion can be used to enhance the molecule's solubility in aqueous environments, which is essential for oral administration. This property is particularly relevant for the development of targeted drug delivery systems that require solubility optimization.

Furthermore, the structural flexibility of 3-Hydroxy-1-methylquinolin-1-ium iodide allows for the incorporation of functional groups that can modulate its biological activity. For example, the introduction of hydrophobic groups at the 5-position has been shown to enhance the molecule's cell membrane permeability, which is important for intracellular drug delivery.

Recent in vivo studies have provided insights into the pharmacokinetic profile of 3-Hydroxy-1-methylquinolin-1-ium iodide. These studies have demonstrated that the compound exhibits good bioavailability and prolonged plasma half-life, which are desirable attributes for therapeutic agents. The iodide counterion is believed to contribute to the molecule's metabolic stability in vivo.

The potential applications of 3-Hydroxy-1-methylquinolin-1-ium iodide extend beyond antimicrobial and anticancer therapies. Research into its neuropharmacological activity has revealed its ability to modulate neurotransmitter systems, making it a candidate for the development of antidepressant and antipsychotic drugs. The hydroxyl group may play a role in its interaction with serotonin receptors, which are targets for psychiatric medications.

In conclusion, 3-Hydroxy-1-methylquinolin-1-ium iodide is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and chemical properties make it a valuable tool for the development of novel therapeutics. Ongoing research continues to explore its applications in various biological systems, further highlighting its importance in the field of drug discovery.

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